Tetrabromobisphenol A diallyl ether
Overview
Description
Tetrabromobisphenol A diallyl ether is a brominated flame retardant derived from tetrabromobisphenol A. It is widely used in various industries due to its flame-retardant properties. This compound is particularly significant in the production of electronic products, textiles, and plastics .
Mechanism of Action
Tetrabromobisphenol A diallyl ether, also known as 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane, is a brominated flame retardant that has been extensively used in various industries . This compound has raised considerable concern due to its potential neurotoxic and endocrine disruption effects on aquatic organisms .
Target of Action
The primary targets of this compound are the neurological and endocrine systems of aquatic organisms . The compound has been identified as a neurotoxicant in sediment samples collected from a river near a brominated flame retardant manufacturing plant .
Mode of Action
It is suggested that the compound may inhibit the secretion of neurotransmitters and affect signal pathways related to neurodevelopment and signal transduction .
Pharmacokinetics
The pharmacokinetics of this compound involves its uptake, distribution, metabolism, and elimination. The compound can rapidly accumulate in organisms, with the highest concentrations observed in the liver . The compound also has a long residence time, particularly in the kidney .
Result of Action
The result of this compound’s action is primarily neurotoxicity and endocrine disruption . The compound’s neurotoxic potency is suggested to be due to the 1-propenyl group in its structure .
Action Environment
The action of this compound can be influenced by various environmental factors. The compound has been detected in environmental samples, including river water, surface sediments, and soils . The manufacturing plant was identified as the release source of the compound .
Biochemical Analysis
Biochemical Properties
Tetrabromobisphenol A diallyl ether interacts with various enzymes, proteins, and other biomolecules. It is known to be an endocrine disruptor , which suggests that it may interfere with hormone systems by binding to hormone receptors or influencing hormone synthesis
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to cause neurotoxic effects and can disrupt endocrine function This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be an endocrine disruptor , suggesting that it may bind to hormone receptors or influence hormone synthesis It may also exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to rapidly accumulate in organisms such as the common carp
Metabolic Pathways
This compound is involved in certain metabolic pathways. In common carp, it has been shown to undergo biotransformation, with 14 different phase I and phase II metabolites identified in the liver
Transport and Distribution
This compound can be transported and distributed within cells and tissues. In common carp, it has been shown to rapidly accumulate in the liver and kidney . Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabromobisphenol A diallyl ether is synthesized through the etherification reaction of tetrabromobisphenol A sodium salt with allyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale etherification processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: Tetrabromobisphenol A diallyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield less brominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various brominated derivatives and substituted compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tetrabromobisphenol A diallyl ether has several scientific research applications:
Chemistry: It is used as a flame retardant in the synthesis of polymers and resins.
Medicine: Research is ongoing to understand its potential endocrine-disrupting effects and its impact on human health.
Comparison with Similar Compounds
- Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
- Tetrabromobisphenol A bis(2-hydroxyethyl ether)
Comparison: Tetrabromobisphenol A diallyl ether is unique due to its specific flame-retardant properties and its ability to undergo various chemical reactions. Compared to its analogs, it has distinct bioaccumulation and biotransformation profiles, making it a subject of extensive research .
Properties
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXTUWQHMIFLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029327 | |
Record name | Tetrabromobisphenol A diallyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25327-89-3, 37769-31-6 | |
Record name | Tetrabromobisphenol A diallyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25327-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabromobisphenol A diallyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025327893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Isopropylidenebis(4-allyloxydibromobenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabromobisphenol A diallyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-isopropylidenebis(4-allyloxydibromobenzene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-ISOPROPYLIDENEBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57LML2L4FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns related to Tetrabromobisphenol A diallyl ether (TBBPA DAE)?
A1: TBBPA DAE, a brominated flame retardant, has raised concerns due to its potential neurotoxic effects and presence in environmental samples. Studies have identified it as a potential neurotoxicant in river water and sediment samples collected near a manufacturing plant. [] The levels detected in these samples suggest the manufacturing plant as a likely source of release. [] This highlights the need for further investigation into its environmental fate, transport, and potential risks to human and ecological health.
Q2: What is the structural difference between TBBPA DAE and other TBBPA derivatives, and how does it relate to neurotoxicity?
A3: While the exact mechanism of TBBPA DAE neurotoxicity requires further research, the presence of a 1-propenyl group in TBBPA DAE appears to be significant. [] Comparing its structure to other TBBPA derivatives suggests that this specific group might be responsible for the observed neurotoxic potency. [] This finding highlights the importance of considering structural features in assessing the potential toxicity of emerging contaminants.
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